molecular formula C14H18N2O3 B14330424 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole CAS No. 105683-43-0

1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole

Cat. No.: B14330424
CAS No.: 105683-43-0
M. Wt: 262.30 g/mol
InChI Key: JYMZRTWGHAPYBN-UHFFFAOYSA-N
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Description

1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a phenoxyethyl group substituted with dimethoxymethyl, making it a unique derivative of imidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-(dimethoxymethyl)phenol with 2-bromoethylamine to form the intermediate 2-[4-(dimethoxymethyl)phenoxy]ethylamine. This intermediate is then cyclized with glyoxal and ammonium acetate to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

105683-43-0

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

1-[2-[4-(dimethoxymethyl)phenoxy]ethyl]imidazole

InChI

InChI=1S/C14H18N2O3/c1-17-14(18-2)12-3-5-13(6-4-12)19-10-9-16-8-7-15-11-16/h3-8,11,14H,9-10H2,1-2H3

InChI Key

JYMZRTWGHAPYBN-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)OCCN2C=CN=C2)OC

Origin of Product

United States

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